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molecular formula C14H11FO B8519635 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde

4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B8519635
M. Wt: 214.23 g/mol
InChI Key: MBJRAGFWKFGUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291465B1

Procedure details

To a solution of 2.70 g (12.6 mmol) 4′-fluoro-2′-methyl-biphenyl-2-carbaldehyde in 75 ml aceton and 25 ml H2O 3.38 g (21.4 mmol) KMnO4 were added and the mixture stirred for 20 hrs. The solvent was evaporated, the residue treated with 100 ml H2O and 100 ml CH2Cl2 and the pH of the aqueous phase was adjusted to 1 with conc. H2SO4. After filtration through Hyflo, the phases were separated and the aqueous phase washed twice with 100 ml CH2Cl2. The combined organic layers were dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 19:1) to give 4′-fluro-2′-methyl-biphenyl-2-carboxylic acid as a colorless solid, MS (EI): 230, (M+).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH:14]=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[C:4]([CH3:16])[CH:3]=1.[OH2:17]>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]([OH:17])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[C:4]([CH3:16])[CH:3]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C=1C(=CC=CC1)C=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with 100 ml H2O and 100 ml CH2Cl2
FILTRATION
Type
FILTRATION
Details
After filtration through Hyflo
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the aqueous phase washed twice with 100 ml CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 19:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C=1C(=CC=CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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